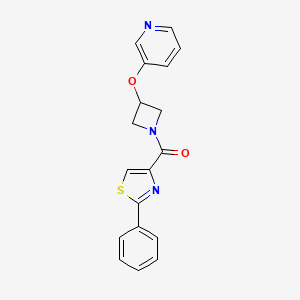

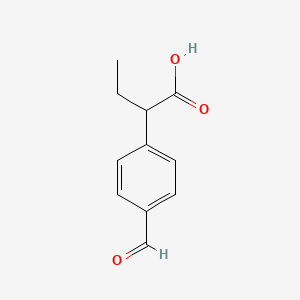

![molecular formula C18H14N4O2S B2581875 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1209340-12-4](/img/structure/B2581875.png)

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a compound that belongs to the class of imidazoles . Imidazoles are a type of organic compound with a five-membered ring structure containing two nitrogen atoms . Many natural products and biologically active compounds containing imidazo[2,1-b]thiazole moieties have been synthesized and shown to exhibit potent biological activity .

Synthesis Analysis

The compound has been synthesized by the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating . The ethanones were prepared by the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane whereas the thiazoles were synthesized by the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Strategies

Systematic Modifications for Reduced Metabolism

Linton et al. (2011) discussed strategies to reduce aldehyde oxidase (AO) mediated metabolism in imidazo[1,2-a]pyrimidine derivatives, providing insights into the design of more stable therapeutic agents. This research highlights the importance of structural modifications to enhance the metabolic stability of imidazo-based compounds, which could be relevant for the synthesis and optimization of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (Linton et al., 2011).

Biological Activity and Antiviral Applications

Antiviral and Antiulcer Potential

Research on imidazo[1,2-a]pyridines has demonstrated their potential as antiviral agents (Hamdouchi et al., 1999) and antiulcer agents (Starrett et al., 1989). These findings suggest that derivatives of imidazo[2,1-b]thiazole could potentially exhibit similar biological activities, warranting further investigation into their therapeutic applications (Hamdouchi et al., 1999); (Starrett et al., 1989).

Antituberculosis Activity

Targeting Mycobacterium tuberculosis

Moraski et al. (2016) reported on imidazo[2,1-b]thiazole-5-carboxamides exhibiting potent antituberculosis activity, targeting the QcrB enzyme in Mycobacterium tuberculosis. This underscores the potential of imidazo[2,1-b]thiazole derivatives in developing new antituberculosis therapies (Moraski et al., 2016).

Orientations Futures

The compound and its analogues could be further explored for their potential biological activities. For instance, some imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues have shown strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria . These results strongly suggest that some of the compounds produced in this work have value for development as antifungal agents .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazothiazole derivatives, have been reported to exhibit a wide range of biological properties, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Mode of Action

It is known that similar compounds, such as imidazothiazole derivatives, can modulate the immune system through t-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation .

Biochemical Pathways

It is known that similar compounds, such as imidazothiazole derivatives, can affect a variety of biochemical pathways, including those involved in immune response .

Pharmacokinetics

Similar compounds, such as imidazothiazole derivatives, have been designed and synthesized with in silico admet prediction .

Result of Action

Similar compounds, such as imidazothiazole derivatives, have been reported to display broad-spectrum antiproliferative activity against various cell lines .

Action Environment

It is known that the efficacy of similar compounds, such as imidazothiazole derivatives, can be influenced by various factors, including the presence of other drugs and the physiological state of the organism .

Propriétés

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-21-8-2-3-14(17(21)24)16(23)19-13-6-4-12(5-7-13)15-11-22-9-10-25-18(22)20-15/h2-11H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWBTVPLUUEJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

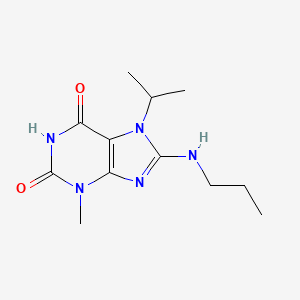

![7-benzyl-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581799.png)

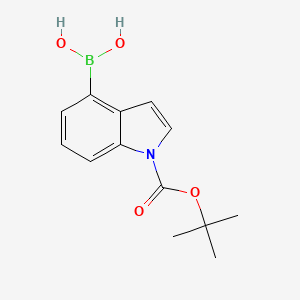

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B2581800.png)

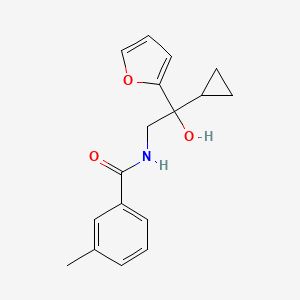

![1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2581801.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)

![(E)-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylprop-2-enamide](/img/structure/B2581810.png)

![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2581811.png)

![3-(4-fluorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581815.png)